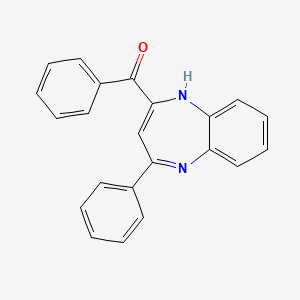
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate is an organic compound with the molecular formula C6H8O5. It is a stereoisomer of oxirane-2,3-dicarboxylate, characterized by its specific (2R,3S) configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate typically involves the oxidative esterification of ethylene glycol in methanol. This process can be catalyzed by Au/ZnO catalysts, which have been shown to be highly effective. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The use of deposition-precipitation methods for catalyst preparation has been found to yield the highest conversion rates and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidative esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The catalysts used in these processes are typically supported on inert materials to enhance their stability and reusability .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert it into diols.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: The major products are diacids.
Reduction: The major products are diols.
Substitution: The products depend on the nucleophile used but generally result in ring-opened derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research has shown its potential in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2R,3S)-Dimethyl oxirane-2,3-dicarboxylate involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, thereby altering their function. The pathways involved in these reactions include nucleophilic attack on the oxirane ring, leading to ring opening and subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-2,3-Dimethyloxirane
- trans-2,3-Dimethyloxirane
- 2,3-Epoxybutane
Uniqueness
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This stereochemistry can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in stereoselective synthesis and other specialized applications .
Eigenschaften
CAS-Nummer |
718617-86-8 |
|---|---|
Molekularformel |
C6H8O5 |
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
dimethyl (2R,3S)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3/t3-,4+ |
InChI-Schlüssel |
KAGHUYFLGPUYKE-ZXZARUISSA-N |
Isomerische SMILES |
COC(=O)[C@H]1[C@H](O1)C(=O)OC |
Kanonische SMILES |
COC(=O)C1C(O1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol](/img/structure/B12053609.png)




![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053646.png)
![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053660.png)


![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)
![methyl 4-({[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12053679.png)
